Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
Description
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide is a potassium trifluoroborate salt characterized by a phenyl ring substituted at the para position with a 2-methoxy-2-oxoethyl group (-CH2C(O)OCH3). This ester-functionalized substituent imparts unique electronic and steric properties, making the compound valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the electron-withdrawing nature of the ester enhances the boron center’s reactivity . The molecular formula is C9H9BF3KO2 (MW: 259.07 g/mol), though its exact CAS number is unspecified in available literature. Its applications span medicinal chemistry (e.g., prodrug design) and materials science due to its balance of stability and reactivity .
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methoxy-2-oxoethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHUIMCCLHENMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(=O)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Esterification of Carboxyphenylboronic Acid
A patent (CN104277060A) outlines a three-step process for synthesizing substituted boronic acids:
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Nitration :
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Reactants : p-Carboxyphenylboronic acid, fuming HNO₃, H₂SO₄.
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Conditions : 0–10°C, 2–3 hours.
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Outcome : 2-Nitro-4-carboxyphenylboronic acid (84% yield).
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Esterification :
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Reactants : 2-Nitro-4-carboxyphenylboronic acid, methanol, dehydrating agent (e.g., H₂SO₄).
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Conditions : Reflux in methanol, 3–5 hours.
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Outcome : Methyl ester derivative (2-nitro-4-methoxycarbonylphenylboronic acid).
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Reduction :
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Reactants : Esterified product, H₂, Pd/C catalyst, HCl.
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Conditions : 30–50°C, 8–10 hours under 1–3 atm H₂.
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Outcome : 2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride (converted to free boronic acid via neutralization).
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This method emphasizes scalability, with yields exceeding 80% at each stage.
Alternative Route: Suzuki-Miyaura Coupling
A complementary approach involves coupling methyl 4-bromophenylacetate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:
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Catalyst : Pd(PPh₃)₄ (0.05 equiv).
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Base : Na₂CO₃ (2 equiv).
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Solvent : Toluene/water (10:1 v/v).
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Conditions : 80°C, 16 hours.
Conversion to Trifluoroborate Salt
The boronic acid is subsequently converted to the potassium trifluoroborate salt through fluorination and potassium exchange.
Direct Fluorination with KHF₂
A widely adopted method involves treating the boronic acid with potassium hydrogen fluoride (KHF₂):
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Reactants : (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, KHF₂ (3 equiv).
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Solvent : Acetone/water (3:1 v/v).
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Conditions : 25°C, 12 hours.
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Workup : Precipitation with diethyl ether, filtration.
Mechanistic Insight :
The reaction proceeds via nucleophilic displacement of boron-bound hydroxyl groups by fluoride ions, stabilized by potassium counterions. The trifluoroborate anion’s stability is enhanced by resonance between boron and the electron-withdrawing methoxy-oxoethyl group.
Tartaric Acid-Mediated Synthesis
A novel protocol reported by Molander et al. avoids corrosive HF by using L-(+)-tartaric acid as a proton source:
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Reactants : Boronic acid, KF (3 equiv), tartaric acid (1.2 equiv).
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Solvent : Methanol.
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Conditions : 50°C, 2 hours.
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Advantages : Safer handling, reduced glassware etching.
Purification and Characterization
Crystallization and Solvent Selection
The crude product is purified via recrystallization:
Analytical Data
Comparative Analysis of Methods
| Method | Yield | Safety | Scalability |
|---|---|---|---|
| Nitration-Esterification | 84% | Moderate | High |
| Suzuki Coupling | 75% | High | Moderate |
| KHF₂ Fluorination | 85% | Low | High |
| Tartaric Acid Route | 78% | High | Moderate |
Key Observations :
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The nitration-esterification route offers the highest yield but requires handling fuming nitric acid.
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The tartaric acid method improves safety but is less scalable.
Industrial-Scale Production
Key Organics/BIONET’s patented process highlights the following optimizations:
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl ring and the oxoethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Oxidation and Reduction: The major products include oxidized or reduced derivatives of the phenyl ring and the oxoethyl group.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, specifically the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or vinyl halides with organoboron compounds to form carbon-carbon bonds.
Key Features:
- Acts as a boron source, facilitating nucleophilic attack on electrophiles.
- Enhances the formation of complex organic molecules, including pharmaceuticals and agrochemicals.
Reactivity Studies
Research indicates that the trifluoroborate moiety increases the compound's reactivity towards electrophiles. Studies have shown that it can effectively participate in various synthetic pathways, including:
- Electrophilic Aromatic Substitution : The methoxy group can stabilize intermediates formed during reactions.
- Nucleophilic Addition : The compound can act as a nucleophile in reactions with carbonyl compounds.
Synthesis of Bioactive Compounds
A notable study highlighted the use of potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide in synthesizing bioactive molecules. The compound was utilized to create derivatives that exhibited promising antitumor activity, demonstrating its potential in medicinal chemistry.
Development of Therapeutic Agents
Research has indicated that this compound can serve as a precursor for developing novel therapeutic agents targeting specific biological pathways. For instance, modifications to the methoxy group have been explored to enhance binding affinity to biological targets.
Mechanism of Action
The mechanism of action of potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid surrogate, where the trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Key structural analogs differ in the substituent on the phenyl ring, influencing electronic effects, solubility, and reactivity:
Table 1: Structural and Physicochemical Properties
- Electronic Effects :
- Ester Group (Target Compound) : The 2-methoxy-2-oxoethyl group is electron-withdrawing via induction, increasing the boron center’s Lewis acidity and accelerating transmetalation in cross-coupling reactions .
- Methoxy Group : Electron-donating via resonance, reducing boron reactivity compared to the target compound .
- Fluorine Substituent : Strong electron-withdrawing effect, enhancing stability but requiring harsher reaction conditions .
Reactivity in Cross-Coupling Reactions
Trifluoroborates are widely used in Suzuki-Miyaura couplings. Substituent electronic profiles dictate reaction efficiency:
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
- Target Compound : Demonstrates rapid coupling due to the ester’s electron-withdrawing nature, enabling efficient aryl-aryl bond formation under mild conditions .
- 4-Methoxyphenyl Analog : Requires higher catalyst loading or elevated temperatures due to reduced boron center activation .
- Bulky Substituents (e.g., 4-Phenoxyphenyl): Steric hindrance slows transmetalation, necessitating optimized ligand systems .
Solubility and Stability
- Solubility :
- Stability :
- Electron-withdrawing groups (ester, fluorine) enhance hydrolytic stability. The target compound is more stable than methoxy-substituted analogs but less stable than perfluorinated derivatives .
Biological Activity
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide, with the molecular formula and a molecular weight of approximately 256.08 g/mol, is a specialized organoboron compound. Its unique structure, characterized by a trifluoroborate group attached to a phenyl ring with a methoxycarbonyl substituent, suggests potential applications in medicinal chemistry and organic synthesis.
The chemical structure of this compound allows it to participate in various chemical reactions, particularly in cross-coupling reactions which are fundamental in the synthesis of complex organic molecules. The trifluoroborate moiety enhances its reactivity and stability, making it a valuable reagent in organic synthesis.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of drug development. The compound has been studied for its interactions with biological systems, including its role as an intermediate in synthesizing pharmaceuticals that target specific pathways.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It may function as a ligand or modulator in biochemical pathways, potentially influencing processes such as protein degradation via the ubiquitin-proteasome pathway. This pathway is crucial for maintaining cellular homeostasis and regulating various cellular functions including apoptosis and immune response .
Research Findings
Recent studies have highlighted several key findings related to the biological activity of this compound:
- Protein Interaction : The compound has shown potential as a binder for cereblon, an E3 ubiquitin ligase involved in targeted protein degradation. This interaction suggests applications in cancer therapy, particularly for hematopoietic malignancies like multiple myeloma .
- Medicinal Chemistry Applications : Its structural characteristics allow it to serve as an intermediate in synthesizing various biologically active compounds. For instance, boron-containing drugs have been noted for their efficacy in targeting specific cancer cell lines .
- Inhibition Studies : Preliminary assays indicate that this compound may exhibit inhibitory effects on certain kinases, which are critical targets in cancer treatment .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar organoboron compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium trifluoro(phenyl)borate | C7H7BF3K | Simpler structure; lacks methoxycarbonyl group |
| Potassium trifluoro(4-methoxycarbonylphenyl)borate | C8H8BF3K | Contains methoxycarbonyl group at para position |
| Potassium trifluoro(2-hydroxy-5-(methoxycarbonyl)phenyl)borate | C8H8BF3K | Hydroxy substituent adds different reactivity profile |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound inhibit proliferation in multiple myeloma cell lines, suggesting potential therapeutic applications .
- Ubiquitin Pathway Modulation : Investigations into its role as a cereblon binder revealed that it could enhance the degradation of oncogenic proteins, further supporting its use in targeted cancer therapies .
Q & A
Q. What are the recommended synthetic routes for Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide?
- Methodological Answer : Synthesis typically involves precursor preparation via Suzuki-Miyaura coupling. First, prepare the aryl boronate ester by reacting 4-(2-methoxy-2-oxoethyl)phenyl bromide with bis(pinacolato)diboron under Pd catalysis. Subsequent treatment with KHF₂ or KF in aqueous methanol yields the potassium trifluoroborate salt. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Similar routes for analogous potassium trifluoroborates are documented in product catalogs .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of multinuclear NMR (¹¹B for boron environment, ~0–5 ppm; ¹⁹F for trifluoroborate symmetry, ~-135 to -145 ppm; ¹H for aryl and ester protons). Elemental analysis (C, H, B, F) validates stoichiometry. X-ray crystallography can resolve ambiguities in solid-state structure. For hygroscopic samples, Karl Fischer titration ensures water content <1%. Reference protocols for related potassium trifluoroborates are available .
Q. What are the critical storage conditions to maintain stability?
- Methodological Answer : Store under inert gas (argon) at -20°C in airtight containers. Avoid exposure to moisture, as hydrolysis can regenerate boronic acids. Stability studies under accelerated conditions (40°C/75% RH for 14 days) assess decomposition rates. Safety data for potassium tetraphenylboranuide suggest similar handling precautions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational ¹⁹F NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or counterion interactions. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for methanol). Compare computed shifts to experimental data. Adjust for ion pairing by including potassium counterions in simulations. PubChem datasets for analogous compounds provide computational benchmarks .
Q. What mechanistic insights explain the influence of the 4-(2-methoxy-2-oxoethyl)phenyl group on cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing methoxycarbonyl group enhances oxidative addition to Pd(0) but may reduce transmetallation rates due to steric hindrance. Compare coupling rates with electron-neutral aryl trifluoroborates (e.g., phenyl or 4-methylphenyl derivatives). Kinetic studies (e.g., variable-temperature NMR) quantify transmetallation barriers. Case studies in Pd-catalyzed reactions highlight substituent effects .
Q. How do competing decomposition pathways affect reaction yields in aqueous media?
- Methodological Answer : Hydrolysis to boronic acid is pH-dependent. Monitor decomposition via ¹¹B NMR in buffered solutions (pH 5–9). Use stabilizing ligands (e.g., crown ethers) to mitigate potassium ion dissociation. Compare stability with structurally similar salts (e.g., potassium 2-thienyltrifluoroborate) under identical conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility reports in polar aprotic solvents?
- Methodological Answer : Contradictions may stem from residual moisture or solvent purity. Conduct solubility tests in rigorously dried DMF, DMSO, or THF using gravimetric analysis. Cross-validate with ¹H NMR (solvent suppression techniques). Literature on potassium trifluoro(2-methoxyphenyl)borate highlights solvent-dependent aggregation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
